Cas no 2023645-22-7 (SLAP HydroPyridopyrazine Reagent)

The SLAP HydroPyridopyrazine Reagent is a specialized chemical compound designed for advanced synthetic applications, particularly in the construction of pyridopyrazine frameworks. Its key advantages include high reactivity and selectivity, enabling efficient C–H functionalization and heterocycle formation under mild conditions. The reagent exhibits excellent stability, ensuring consistent performance in complex reaction setups. It is particularly valuable in medicinal chemistry and materials science for the streamlined synthesis of nitrogen-containing heterocycles. Compatible with a range of substrates, the SLAP HydroPyridopyrazine Reagent offers a versatile tool for researchers seeking precise control over molecular architecture. Its optimized formulation minimizes side reactions, enhancing yield and purity in target transformations.
SLAP HydroPyridopyrazine Reagent structure
2023645-22-7 structure
商品名:SLAP HydroPyridopyrazine Reagent
CAS番号:2023645-22-7
MF:C10H24N2Si
メガワット:200.396463394165
CID:4786852
PubChem ID:329769829

SLAP HydroPyridopyrazine Reagent 化学的及び物理的性質

名前と識別子

    • SLAP HYDROPYRIDOPYRAZINE REAGENT
    • (1-((Trimethylsilyl)methyl)piperidin-2-yl)methanamine
    • SLAP HydroPyridopyrazine reagent, >=95%
    • 2023645-22-7
    • SLAP HydroPyridopyrazine Reagent
    • インチ: 1S/C10H24N2Si/c1-13(2,3)9-12-7-5-4-6-10(12)8-11/h10H,4-9,11H2,1-3H3
    • InChIKey: QBIVOHRTMVLAKB-UHFFFAOYSA-N
    • ほほえんだ: N1(C[Si](C)(C)C)CCCCC1CN

計算された属性

  • せいみつぶんしりょう: 200.170875308g/mol
  • どういたいしつりょう: 200.170875308g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų

じっけんとくせい

  • 密度みつど: 0.9030 g/mL
  • 屈折率: n/D 1.4470

SLAP HydroPyridopyrazine Reagent セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • ちょぞうじょうけん:−20°C

SLAP HydroPyridopyrazine Reagent 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
900404-500MG
SLAP HydroPyridopyrazine Reagent
2023645-22-7 ≥95%
500MG
¥1290.47 2022-02-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S463409-500mg
SLAP HydroPyridopyrazine Reagent
2023645-22-7 ≥95%
500mg
¥1336.90 2023-09-01
AN HUI ZE SHENG Technology Co., Ltd.
900404-500mg
SLAP HydroPyridopyrazine Reagent
2023645-22-7 ≥95%
500mg
¥1299.82 2023-09-15

SLAP HydroPyridopyrazine Reagent 関連文献

SLAP HydroPyridopyrazine Reagentに関する追加情報

SLAP HydroPyridopyrazine Reagent: A Versatile Compound with Broad Applications in Biomedical Research

SLAP HydroPyridopyrazine Reagent, identified by its CAS No. 2023645-22-7, represents a groundbreaking advancement in the field of medicinal chemistry. This compound has garnered significant attention due to its unique molecular structure and potential applications in drug discovery, therapeutic development, and biochemical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the context of HydroPyridopyrazine derivatives, which are increasingly being explored for their pharmacological properties.

Recent advancements in chemical synthesis have enabled the efficient preparation of HydroPyridopyrazine Reagent, which serves as a critical building block for the development of novel therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this reagent can facilitate the formation of complex heterocyclic structures with high regioselectivity, a property that is highly valuable in the design of drugs targeting specific biological pathways. The ability to modulate the reagent's functional groups has also opened new avenues for tailoring its reactivity, making it a versatile tool in the synthesis of Pyridopyrazine-based compounds.

One of the most promising applications of SLAP HydroPyridopyrazine Reagent lies in its potential as a catalyst in asymmetric synthesis. Researchers at the University of Tokyo recently reported that this reagent can act as a chiral auxiliary in the synthesis of enantiomerically pure compounds, which is crucial for the development of drugs with improved efficacy and reduced side effects. This finding aligns with the growing emphasis on enantioselective synthesis in pharmaceutical research, where the stereochemistry of a molecule often dictates its biological activity.

The CAS No. 2023645-22-7 compound has also been investigated for its role in the development of HydroPyridopyrazine derivatives with potential applications in neuropharmacology. A 2022 study published in ACS Chemical Neuroscience revealed that certain derivatives of this reagent exhibit significant activity in modulating neurotransmitter systems, suggesting their potential as therapeutic agents for neurological disorders. The study further emphasized the importance of optimizing the reagent's substituents to enhance its potency and selectivity.

Advancements in computational chemistry have further expanded the utility of SLAP HydroPyridopyrazine Reagent. Machine learning models developed by researchers at MIT have predicted the reagent's reactivity patterns with high accuracy, enabling the rational design of new compounds with desired properties. These computational tools have significantly accelerated the discovery process, reducing the time and cost associated with traditional trial-and-error methods. The integration of computational models with experimental data has become a cornerstone of modern drug discovery, and the HydroPyridopyrazine Reagent exemplifies this synergy.

Another area of interest is the use of SLAP HydroPyridopyrazine Reagent in the synthesis of Pyridopyrazine-based drugs for the treatment of metabolic disorders. A 2023 study in Drug Discovery Today highlighted the reagent's role in the creation of compounds that target key enzymes involved in glucose metabolism. The study demonstrated that these compounds could potentially improve insulin sensitivity, offering a new approach to managing diabetes. The ability to fine-tune the reagent's chemical structure has allowed researchers to explore a wide range of therapeutic applications.

Recent research has also focused on the environmental impact of HydroPyridopyrazine Reagent in chemical synthesis. A 2024 study published in Green Chemistry explored sustainable methods for its production, emphasizing the importance of green chemistry principles. The study proposed the use of catalytic systems that minimize waste and energy consumption, aligning with global efforts to make pharmaceutical manufacturing more eco-friendly. This development is particularly relevant as the industry faces increasing pressure to adopt sustainable practices.

The CAS No. 2023645-22-7 compound has also been linked to the development of HydroPyridopyrazine derivatives with potential applications in oncology. A 2023 report in Cancer Research indicated that certain derivatives of this reagent show promise as inhibitors of cancer-related kinases. The study suggested that these compounds could disrupt the signaling pathways that drive tumor growth, making them potential candidates for targeted cancer therapies. Further research is needed to validate these findings and explore their clinical implications.

As the field of medicinal chemistry continues to evolve, the role of SLAP HydroPyridopyrazine Reagent is likely to expand. Ongoing studies are exploring its potential in the synthesis of compounds for the treatment of infectious diseases, particularly in the context of antibiotic resistance. The reagent's ability to form stable intermediates under diverse reaction conditions makes it a valuable asset in this endeavor. Researchers are also investigating its use in the development of Pyridopyrazine-based antivirals, which could provide new tools for combating viral infections.

In conclusion, SLAP HydroPyridopyrazine Reagent represents a significant advancement in the field of biomedical research. Its unique properties and versatility make it an essential tool for the synthesis of a wide range of bioactive compounds. As research continues to uncover new applications and optimize its reactivity, the CAS No. 2023645-22-7 compound is poised to play a pivotal role in the development of innovative therapies for various diseases. The ongoing exploration of its potential underscores the importance of continued investment in chemical research and its impact on human health.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd